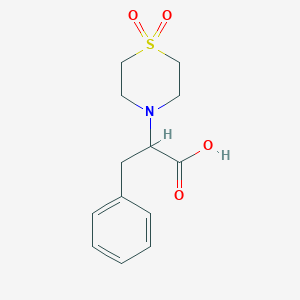

2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h1-5,12H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDLQGMQPCGTPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377569 |

Source

|

| Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100610-68-2 |

Source

|

| Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid

An In-Depth Technical Guide to the Synthesis of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic Acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a plausible synthetic route to this compound. This document outlines the strategic considerations, experimental protocols, and mechanistic underpinnings for the synthesis of this compound, which holds potential as a valuable building block in medicinal chemistry. The thiomorpholine scaffold and its oxidized derivatives are of significant interest due to their diverse biological activities.[1][2][3]

A logical approach to the synthesis of the target molecule involves a two-step sequence starting from commercially available precursors. The retrosynthetic analysis reveals a straightforward pathway involving the nucleophilic substitution of a suitable leaving group on a 3-phenylpropanoic acid backbone by thiomorpholine, followed by the oxidation of the sulfur atom.

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic Acid

Preamble: Navigating the Knowns and Uncovering the Probable

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the mechanism of action of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid . It is imperative to state at the outset that, as of the date of this publication, the specific biological target and detailed mechanism of action for this particular molecule are not extensively documented in peer-reviewed literature. The existence of this compound is confirmed through chemical supplier listings[1][2]. However, a deep dive into its pharmacological activity remains an open area of investigation.

This guide, therefore, takes a unique approach. As Senior Application Scientists, we are often faced with the challenge of predicting the function of novel chemical entities based on their structure. Here, we will dissect the molecule into its core components, analyze the known pharmacology of these structural motifs, and from this foundation, construct a scientifically rigorous and plausible hypothesis for its mechanism of action. We will then outline a comprehensive, self-validating experimental workflow to test this hypothesis. This document is designed not as a definitive statement of fact, but as a roadmap for discovery.

Deconstruction of a Molecule: Structural Insights and Pharmacophoric Precedence

The molecule , this compound, is comprised of two key pharmacophores: a phenylpropanoic acid backbone and a thiomorpholine S,S-dioxide moiety.

The Phenylpropanoic Acid Core: A Classic Motif with a Well-Defined Role

The phenylpropanoic acid structure is a cornerstone of medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This structural class of molecules is well-characterized for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

The Thiomorpholine S,S-Dioxide Moiety: A Privileged Scaffold for Drug Discovery

The thiomorpholine ring system, and particularly its oxidized S,S-dioxide form, is recognized as a "privileged scaffold"[3][4][5]. This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, and thus appear frequently in bioactive molecules. The sulfone group (S,S-dioxide) is a key feature, as its hydrogen bond accepting capacity and polar nature can facilitate strong interactions with the active sites of enzymes[6]. The thiomorpholine S,S-dioxide moiety has been incorporated into a diverse range of therapeutic agents, including those with antimicrobial, anti-inflammatory, and antidiabetic properties[3][5][6].

A Hypothesis-Driven Approach to the Mechanism of Action

Given the established role of the phenylpropanoic acid core as a COX inhibitor, and the potential for the thiomorpholine S,S-dioxide to enhance enzyme binding, we postulate that This compound acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

The rationale for proposing COX-2 selectivity is twofold. Firstly, the development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors that also target COX-1. The bulky thiomorpholine S,S-dioxide substituent at the alpha-position of the phenylpropanoic acid may provide the necessary steric hindrance to prevent binding to the narrower active site of COX-1, while allowing for optimal interaction with the larger, more accommodating active site of COX-2. Secondly, the sulfone group could form specific hydrogen bonds with residues in the COX-2 active site that are not present in COX-1, further enhancing selectivity.

The Postulated Signaling Pathway

Our hypothesis places this compound as an interrupter of the arachidonic acid inflammatory pathway. The proposed mechanism is visualized in the following signaling pathway diagram.

Figure 1: Postulated Signaling Pathway of COX-2 Inhibition. This diagram illustrates the proposed mechanism where the compound inhibits COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins and mitigating downstream inflammatory responses.

A Self-Validating Experimental Workflow for Hypothesis Testing

To rigorously test our hypothesis, we propose a multi-stage experimental workflow. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.

Stage 1: In Vitro Enzyme Inhibition Assays

The foundational step is to determine if the compound directly interacts with and inhibits COX enzymes.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of the compound against purified human COX-1 and COX-2 enzymes.

-

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compound dissolved in DMSO.

-

Celecoxib (selective COX-2 inhibitor control).

-

Ibuprofen (non-selective COX inhibitor control).

-

96-well microplates.

-

Plate reader.

-

-

Procedure:

-

Prepare a dilution series of the test compound and control inhibitors.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) and the inhibitor at various concentrations.

-

Incubate for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Data Presentation: Expected IC50 Values

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (Expected) | > 50 | 0.1 - 1.0 | > 50 |

| Celecoxib (Control) | ~15 | ~0.04 | ~375 |

| Ibuprofen (Control) | ~5 | ~10 | ~0.5 |

Stage 2: Cell-Based Assays for Cellular Potency

Following direct enzyme inhibition, it is crucial to assess the compound's activity in a cellular context.

Experimental Protocol: Prostaglandin E2 (PGE2) Production Assay in Macrophages

-

Objective: To measure the ability of the compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Test compound.

-

PGE2 ELISA kit.

-

-

Procedure:

-

Plate RAW 264.7 cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

-

Incubate for 24 hours.

-

Collect the cell supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Determine the EC50 value for the inhibition of PGE2 production.

-

Stage 3: Molecular Modeling and Structural Biology

To understand the molecular basis of the compound's activity and selectivity, computational and structural studies are invaluable.

Experimental Protocol: In Silico Docking and X-ray Co-crystallography

-

Objective: To visualize the binding mode of the compound within the active sites of COX-1 and COX-2.

-

Procedure (In Silico Docking):

-

Obtain the crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

-

Prepare the protein and ligand structures for docking.

-

Perform molecular docking simulations to predict the binding pose and affinity of the compound in both enzyme active sites.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues.

-

-

Procedure (X-ray Co-crystallography):

-

Co-crystallize the compound with purified COX-2 enzyme.

-

Collect X-ray diffraction data.

-

Solve the crystal structure to experimentally determine the binding mode of the compound.

-

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid

Introduction and Molecular Structure Analysis

2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid is a complex molecule featuring a phenylpropanoic acid backbone, a common motif in biochemistry, substituted with a thiomorpholine-1,1-dioxide heterocycle. The presence of a chiral center at the alpha-carbon (C2) and the rigid, electron-withdrawing sulfone group introduces significant complexity, making spectroscopic analysis essential for unambiguous structure confirmation and purity assessment.

This guide provides a detailed framework for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective.

The core structure consists of three key regions influencing its spectral signature:

-

Phenylpropyl Moiety: Provides characteristic aromatic and aliphatic signals.

-

Carboxylic Acid Group: A key functional group with distinct spectroscopic features.

-

1,1-Dioxidothiomorpholino Ring: A sulfone-containing heterocycle whose protons are rendered chemically distinct (diastereotopic) by the adjacent chiral center.

Caption: Chemical structure of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atom connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are required for a full assignment.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Expertise & Experience: The key to interpreting the ¹H NMR spectrum lies in recognizing how the chiral center at C2 affects the adjacent methylene protons in the thiomorpholine ring, rendering them diastereotopic. This results in complex splitting patterns (geminal coupling) that would otherwise be simple triplets. The electron-withdrawing effect of the sulfone group will shift the ring protons downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10-12 | Broad singlet | 1H | H -OOC | The acidic proton of the carboxylic acid is typically broad and far downfield. |

| 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |

| ~4.15 | Doublet of doublets | 1H | C2-H | Methine proton at the chiral center, coupled to the C3 methylene protons. |

| ~3.40 - 3.60 | Multiplet | 2H | N-CH ₂ (Ring) | Ring protons adjacent to nitrogen, shifted downfield by N and SO₂. Expected to be a complex multiplet due to diastereotopicity. |

| ~3.10 - 3.30 | Multiplet | 2H | S-CH ₂ (Ring) | Ring protons adjacent to the sulfone group, strongly deshielded. Expected to be a complex multiplet. |

| 3.05 - 3.25 | Multiplet | 2H | C3-CH ₂ | Methylene protons adjacent to the phenyl ring and the chiral center. They are diastereotopic and will appear as a complex multiplet. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Expertise & Experience: In ¹³C NMR, the number of unique carbon signals will confirm the overall structure. The chemical shifts are highly sensitive to the electronic environment. The sulfone group will cause a significant downfield shift for the adjacent carbons (C3' and C5') in the ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~175 | C =O | Carboxylic acid carbonyl carbon. |

| ~136 | Ar-C (Quaternary) | Quaternary carbon of the phenyl ring attached to the propyl chain. |

| ~129.5 | Ar-C H (ortho) | Aromatic carbons ortho to the substituent. |

| ~128.8 | Ar-C H (meta) | Aromatic carbons meta to the substituent. |

| ~127.5 | Ar-C H (para) | Aromatic carbon para to the substituent. |

| ~65 | C 2 | Alpha-carbon, shifted downfield by both the COOH and the nitrogen atom. |

| ~52 | N-C (Ring, C2'/C6') | Ring carbons adjacent to the nitrogen. |

| ~49 | S-C (Ring, C3'/C5') | Ring carbons adjacent to the sulfone, significantly deshielded. |

| ~38 | C 3 | Methylene carbon of the propyl chain. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set spectral width to cover a range of -2 to 14 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover 0 to 200 ppm.

-

Use a 45° pulse angle and a relaxation delay of 5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

Expertise & Experience: The IR spectrum will be dominated by a few very strong, characteristic absorptions. The broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the two intense S=O stretches of the sulfone group are unambiguous markers for the successful synthesis of the target structure.

Predicted IR Absorption Bands (ATR)

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1320 | Strong | S=O Asymmetric Stretch | Sulfone (SO₂) |

| ~1120 | Strong | S=O Symmetric Stretch | Sulfone (SO₂) |

| 3000-3100 | Medium | C-H Aromatic Stretch | Phenyl Ring |

| 2850-2960 | Medium | C-H Aliphatic Stretch | Propyl & Ring CH₂ |

| 1600, 1495, 1450 | Medium-Weak | C=C Ring Stretch | Phenyl Ring |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and air-drying.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The software automatically performs a background subtraction, yielding the final absorbance spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. In positive mode ([M+H]⁺), the molecule will readily accept a proton, likely on the thiomorpholine nitrogen. In negative mode ([M-H]⁻), the carboxylic acid will easily deprotonate. The fragmentation pattern will be dictated by the weakest bonds and the formation of stable fragments.

Predicted Mass Spectrometry Data (ESI-QTOF)

-

Calculated Monoisotopic Mass: 297.0827 g/mol (for C₁₃H₁₇NO₄S)

-

Predicted [M+H]⁺ (Positive Mode): m/z 298.0900

-

Predicted [M-H]⁻ (Negative Mode): m/z 296.0755

Plausible Fragmentation Pattern (Positive Mode, MS/MS of m/z 298.09)

| Predicted Fragment m/z | Predicted Lost Neutral Fragment | Structure of Fragment Ion |

|---|---|---|

| 252.08 | H₂O + CO (46 Da) | Loss of the carboxylic acid group. |

| 164.07 | C₈H₈O₂ (136 Da) | Thiomorpholine dioxide ring fragment. |

| 135.04 | C₉H₉O₂ (149 Da) | Phenylpropanoic acid fragment after cleavage of C-N bond. |

| 91.05 | C₁₀H₁₃NO₄S (247 Da) | Tropylium ion (C₇H₇⁺), a very stable fragment from the benzyl group. |

Caption: A simplified fragmentation pathway for the protonated molecule.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Ionization: Use an Electrospray Ionization (ESI) source. Optimize source parameters like capillary voltage (~3-4 kV), gas flow, and temperature.

-

Mass Analysis:

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to find the molecular ion ([M+H]⁺ or [M-H]⁻). A high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap is crucial for accurate mass determination.

-

Tandem MS (MS/MS): Select the precursor ion (m/z 298.09) in the quadrupole, fragment it using collision-induced dissociation (CID) with argon or nitrogen gas, and analyze the resulting fragment ions in the TOF analyzer.

-

Conclusion

The synergistic use of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and stereochemical relationships. IR spectroscopy confirms the presence of critical functional groups, particularly the carboxylic acid and sulfone moieties. Finally, high-resolution mass spectrometry validates the elemental composition and provides structural details through predictable fragmentation patterns. This guide offers the analytical framework and predictive data necessary for researchers to confidently identify and characterize this molecule.

References

Note: As this is a predictive guide, references are provided for analogous structures and standard methodologies.

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available at: [Link]

-

Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Available at: [Link]

-

PubChem, National Institutes of Health. Thiomorpholine 1,1-dioxide. Available at: [Link]

-

NIST Chemistry WebBook. Hydrocinnamic acid. Available at: [Link]

-

MassBank. 3-Phenylpropionic acid; LC-ESI-QQ; MS2; CE:30 V; [M-H]-. Available at: [Link]

A Senior Application Scientist's Guide to the In Vitro Biological Activity of Thiomorpholine Dioxide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiomorpholine Dioxide Scaffold – A Privileged Structure in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity.[1] The thiomorpholine ring, a six-membered saturated heterocycle, is one such structure.[2][3] Its unique three-dimensional conformation and the presence of both nitrogen and sulfur heteroatoms provide a versatile template for chemical modification.[4] The oxidation of the sulfur atom to a sulfone (S,S-dioxide) dramatically alters the scaffold's electronic and physicochemical properties—increasing polarity, hydrogen bond accepting capability, and metabolic stability. This guide provides an in-depth exploration of the diverse in vitro biological activities of thiomorpholine dioxide derivatives, grounded in mechanistic insights and field-proven experimental methodologies.

Section 1: Anticancer Activity – Targeting Cell Viability and Proliferation

Thiomorpholine dioxide derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects across a spectrum of human cancer cell lines.[5][6] Their mechanisms are often multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways that govern proliferation and survival.

Core Mechanism: Induction of the Intrinsic Apoptotic Pathway

A primary mechanism of action for many cytotoxic thiomorpholine derivatives is the induction of apoptosis. This is a regulated process of cell suicide essential for eliminating damaged or cancerous cells. Several derivatives have been shown to trigger the intrinsic (or mitochondrial) pathway of apoptosis.[6] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (cysteine-aspartic proteases) that execute the dismantling of the cell.

Caption: Intrinsic apoptosis pathway induced by thiomorpholine dioxide derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| N-azole substituted | Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 | [7] |

| N-azole substituted | Thiazolyl thiomorpholine 10c | HeLa (Cervical) | 30.0 | [7] |

| 1,2,3-Triazole Hybrids | Compound 6g | MCF-7 (Breast) | Potent Activity | [8] |

| 1,2,3-Triazole Hybrids | Compound 6i | HeLa (Cervical) | Potent Activity | [8] |

| PI3Kα/mTOR Inhibitors | Compound 37a | PI3Kα (enzyme assay) | 120 | [9] |

| PI3Kα/mTOR Inhibitors | Compound 38b | PI3Kα (enzyme assay) | 151 | [9] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The protocol's integrity relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is quantifiable.

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Steps:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Causality: An optimal seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.

-

Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the thiomorpholine dioxide derivative in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to prevent solvent-induced toxicity.[10]

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours. The duration is compound and cell-line dependent and should be optimized to capture the desired biological endpoint.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Section 2: Antimicrobial Activity – Combating Bacterial Pathogens

The modification of existing antibiotic scaffolds with thiomorpholine S,S-dioxide moieties has been a successful strategy to enhance potency and overcome resistance.[9] These derivatives show activity against a range of clinically relevant pathogens.

Spectrum of Activity and Structure-Activity Relationships (SAR)

Derivatives have been developed with potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[9][11] SAR studies indicate that modifying the C-5 amide analogues of thiomorpholine dioxide oxazolidinones with small, lipophilic groups can significantly enhance antibacterial potency.[9]

Quantitative Data: In Vitro Antimicrobial Susceptibility

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Thiomorpholine-derived Oxazolidinones | Haemophilus influenzae | Enhanced Potency | [11] |

| Thiomorpholine-derived Oxazolidinones | Moraxella catarrhalis | Enhanced Potency | [11] |

| Thiomorpholine-4-ylbenzohydrazide | Staphylococcus aureus | Varies by derivative | [12] |

| Thiomorpholine-4-ylbenzohydrazide | Escherichia coli | Varies by derivative | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[13] It provides a quantitative result that is essential for evaluating the potential of a new antimicrobial compound.

Detailed Steps:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Causality: A standardized inoculum is critical for reproducibility. An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while one that is too sparse may result in falsely low MICs.

-

-

Compound Dilution:

-

In a sterile 96-well U-bottom plate, prepare two-fold serial dilutions of the thiomorpholine dioxide derivative in the broth. The typical concentration range tested is 64 to 0.125 µg/mL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Section 3: Antioxidant and Anti-inflammatory Activities

Oxidative stress and inflammation are interconnected processes underlying many chronic diseases. Certain thiomorpholine dioxide derivatives have demonstrated potent antioxidant and anti-inflammatory properties in vitro.

Mechanisms of Action

-

Antioxidant Activity: Some derivatives act as potent radical scavengers, directly neutralizing reactive oxygen species (ROS). The methyl-substituted oxazolyl thiomorpholine dioxide 9b, for instance, exhibited radical scavenging activity greater than the standard antioxidant, ascorbic acid.[7] Other derivatives can inhibit lipid peroxidation, a key process in cell membrane damage, with IC50 values as low as 7.5 µM.[14]

-

Anti-inflammatory Activity: A key anti-inflammatory mechanism is the inhibition of pro-inflammatory enzymes. Derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[15][16]

Experimental Protocol: Inhibition of Protein Denaturation Assay

Chronic inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is a well-established method for assessing in vitro anti-inflammatory activity.[17]

Detailed Steps:

-

Preparation of Solutions:

-

Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).

-

Prepare various concentrations of the test compound and a standard anti-inflammatory drug (e.g., Aspirin) in the same buffer.

-

-

Assay Procedure:

-

In separate test tubes, mix 500 µL of the test compound or standard at various concentrations with 500 µL of the BSA solution.

-

A control tube should contain 500 µL of BSA solution and 500 µL of buffer.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 72°C for 5 minutes.

-

Cool the tubes to room temperature.

-

-

Data Acquisition:

-

Measure the turbidity of the solutions by reading the absorbance at 660 nm.

-

Causality: Denaturation causes the protein to aggregate, increasing the turbidity of the solution. An effective anti-inflammatory agent will prevent this aggregation, resulting in lower absorbance.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

-

Conclusion and Future Perspectives

The thiomorpholine dioxide scaffold is a chemically tractable and biologically versatile core. The in vitro evidence compellingly demonstrates its potential in developing novel therapeutics for oncology, infectious diseases, and inflammatory conditions. The addition of the dioxide moiety consistently modulates the activity profile, often enhancing potency or conferring new properties. Future research should focus on elucidating more detailed mechanisms of action, exploring synergistic combinations with existing drugs, and optimizing pharmacokinetic properties to translate the promising in vitro activity of these derivatives into clinical candidates.

References

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents | Request PDF. ResearchGate. [Link]

-

PubMed. (n.d.). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. PubMed. [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

ResearchGate. (n.d.). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate. [Link]

-

(n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

-

ResearchGate. (n.d.). Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

-

ResearchGate. (n.d.). Phenotype observation for morpholine and thiomorpholine de- rivatives. ResearchGate. [Link]

-

Journal of Chemical Reviews. (n.d.). Articles List. Journal of Chemical Reviews. [Link]

-

PubMed. (n.d.). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. [Link]

-

(n.d.). View of Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. [Link]

-

PubMed. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

-

PubMed. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]

-

Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

-

Amanote Research. (n.d.). (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research. [Link]

-

PMC - NIH. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC - NIH. [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

MDPI. (n.d.). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

-

ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

PMC - PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide for Drug Discovery Professionals: Unveiling the Therapeutic Potential of N-Substituted Thiomorpholine Dioxides

Abstract

The N-substituted thiomorpholine 1,1-dioxide scaffold is emerging as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of this versatile heterocyclic system, moving beyond a simple catalog of reported activities to propose and rationalize a series of high-potential therapeutic targets. We will explore the unique physicochemical properties imparted by the thiomorpholine dioxide core and discuss how strategic N-substitution can be leveraged to achieve target specificity and desirable pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for identifying and validating novel therapeutic agents based on this promising scaffold. We will detail robust experimental workflows, from initial target hypothesis to preclinical validation, to empower the rational design of next-generation therapeutics.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine 1,1-dioxide is a six-membered saturated heterocycle containing a nitrogen atom and a sulfur atom that has been oxidized to a sulfone group. This core structure is not merely a passive framework; its constituent parts confer significant advantages for drug design:

-

The Sulfone Group: The dioxide moiety is a strong hydrogen bond acceptor and is metabolically stable. Its polarity can enhance aqueous solubility, a critical parameter for drug development.

-

The Saturated Ring: The non-aromatic nature of the ring provides a three-dimensional geometry that can be exploited for specific interactions within a protein's binding pocket, often leading to higher affinity and selectivity compared to flat, aromatic systems.

-

The Nitrogen Atom: The key to this scaffold's versatility lies in the tertiary amine, which serves as a prime handle for substitution (N-substitution). This allows for the introduction of a vast array of chemical functionalities to modulate the molecule's properties and direct its biological activity.

This combination of features makes the N-substituted thiomorpholine dioxide an attractive starting point for developing novel drugs across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Landscape of Known Biological Activity

Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological effects, which provides a crucial foundation for hypothesizing new applications.

| Reported Activity Area | Specific Examples/Targets | Key Insights & Rationale |

| Anticancer | Cytotoxicity against various cancer cell lines (e.g., A549 lung, HeLa cervical). | Often mediated through the induction of apoptosis via caspase activation. The scaffold can be directed towards specific cancer-related targets. |

| Antimicrobial | Activity against bacterial (e.g., M. tuberculosis) and fungal pathogens. | Modification of the antibiotic linezolid, replacing the morpholine with a thiomorpholine S,S-dioxide, has been explored. |

| Enzyme Inhibition | Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes. | The scaffold acts as a core to correctly position pharmacophoric elements for interaction with the enzyme's active site. |

| Neurodegenerative | Potential modulation of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO). | While much of the research is on the morpholine analogue, the structural similarity suggests high potential for thiomorpholine dioxides. |

| Anti-inflammatory | Inhibition of Toll-like receptor 4 (TLR4) signaling pathways. | The sulfone moiety may play a key role in interacting with inflammatory signaling proteins. |

| Antioxidant & Hypolipidemic | Inhibition of lipid peroxidation; reduction of triglycerides and cholesterol. | N-substituents are often antioxidant moieties themselves, with the core scaffold serving as a carrier. |

Proposed High-Potential Therapeutic Targets

Based on the established activities and the physicochemical nature of the scaffold, we can extrapolate and propose several promising, underexplored therapeutic target classes. The central hypothesis is that the thiomorpholine dioxide core can act as a bioisostere or a novel binding motif for protein families that are central to disease pathogenesis.

Protein Kinases (Oncology, Inflammation)

Rationale: The sulfone's ability to act as a strong hydrogen bond acceptor mimics the function of the hinge-binding motifs found in many successful kinase inhibitors. The N-substituent can be elaborated to occupy the hydrophobic pocket and confer selectivity. Kinase dysregulation is a hallmark of cancer and many inflammatory diseases.

Proposed Targets:

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, crucial for tumor growth. Thiophene-based compounds, structurally related to potential thiomorpholine derivatives, have shown potent VEGFR-2 inhibition.

-

PI3K (Phosphoinositide 3-kinases): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. The morpholine-containing drug ZSTK474 is a known PI3K inhibitor, providing a direct analogue for designing thiomorpholine dioxide-based inhibitors.

-

MEK (Mitogen-activated protein kinase kinase): As a central node in the MAPK/ERK pathway, MEK is another critical oncology target. The development of bifunctional PI3K/MEK inhibitors has been explored, suggesting a strategy where the thiomorpholine dioxide scaffold could target one kinase while the N-substituent targets the other.

Monoamine Oxidase B (MAO-B) (Neurodegenerative Disorders)

Rationale: Inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for treating Parkinson's disease. The core scaffold of N-substituted thiomorpholine dioxides is well-suited to fit within the hydrophobic active site of MAO-B. The N-substituent can be designed to form key interactions that determine potency and selectivity over the MAO-A isoform. Research into morpholine-based MAO inhibitors provides a strong rationale for exploring their thio-analogue dioxides.

Bacterial & Mycobacterial Enzymes

Rationale: The demonstrated anti-tubercular activity of some derivatives suggests that specific enzymes essential for bacterial survival could be targeted. The replacement of the morpholine ring in linezolid with a thiomorpholine dioxide points to the potential targeting of the bacterial ribosome. Another promising avenue is the inhibition of enzymes involved in cell wall synthesis or essential metabolic pathways.

Methodologies for Target Identification & Validation

A systematic, multi-tiered approach is essential for validating these proposed targets. The workflow should be designed as a self-validating system, where each stage provides the confidence needed to proceed to the next.

General Experimental Workflow

The following diagram outlines a logical progression from initial compound synthesis to preclinical evaluation.

Caption: High-level workflow for target validation of N-substituted thiomorpholine dioxides.

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., VEGFR-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

-

Causality: This is the primary screen to confirm direct interaction and inhibition of the purified target enzyme, independent of cellular complexity. A low IC50 value is the first indicator of a potent compound.

-

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compounds dissolved in DMSO, kinase assay buffer.

-

Procedure: a. Serially dilute test compounds in DMSO, then further dilute in kinase buffer to achieve final assay concentrations (e.g., from 10 µM to 0.1 nM). b. In a 96-well plate, add kinase, substrate, and test compound. Allow to incubate for 10-15 minutes at room temperature to permit compound binding. c. Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C. d. Terminate the reaction and quantify ATP consumption (or substrate phosphorylation) using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

-

Self-Validation: Run a known potent inhibitor (e.g., Sorafenib for VEGFR-2) as a positive control and DMSO as a negative control. A robust Z'-factor (>0.5) for the assay plate ensures the reliability of the screening data.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot for p-AKT)

-

Objective: To confirm that the compound inhibits the target kinase within a living cell, leading to a downstream signaling effect.

-

Causality: While a biochemical assay shows enzyme inhibition, this assay demonstrates that the compound is cell-permeable and can engage its intracellular target to modulate the relevant signaling pathway (e.g., PI3K inhibition leads to reduced phosphorylation of AKT).

-

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has an active PI3K pathway) in appropriate media.

-

Procedure: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Quantify total protein concentration using a BCA assay. e. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. f. Block the membrane and probe with primary antibodies against phospho-AKT (p-AKT) and total AKT. g. Use an appropriate HRP-conjugated secondary antibody and visualize bands using an ECL substrate.

-

Data Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the p-AKT/total AKT ratio indicates successful target engagement and pathway inhibition.

-

-

Self-Validation: A positive control (e.g., ZSTK474) should show a clear reduction in p-AKT. A loading control (e.g., GAPDH or total AKT) ensures equal protein loading across lanes.

Signaling Pathway Visualization

To contextualize the proposed targets, the following diagram illustrates the PI3K/AKT and MAPK/ERK signaling cascades, highlighting the intervention points for a hypothetical dual inhibitor.

Caption: Potential dual inhibition of PI3K and MEK pathways by a thiomorpholine dioxide agent.

Conclusion and Future Directions

The N-substituted thiomorpholine 1,1-dioxide scaffold is a highly versatile platform for the development of novel therapeutics. Its favorable physicochemical properties and the ease of synthetic modification at the nitrogen atom provide a robust foundation for lead optimization. This guide has identified protein kinases and MAO-B as particularly high-potential target classes, supported by both existing literature and strong mechanistic rationale.

The future of drug discovery with this scaffold lies in a multi-pronged approach:

-

Structure-Based Design: Utilize computational docking and medicinal chemistry insights to design N-substituents that confer high potency and, crucially, selectivity for the desired target.

-

Fragment-Based Screening: Use the thiomorpholine dioxide core as a starting fragment and elaborate it based on hits from screening against a target of interest.

-

Phenotypic Screening: Screen libraries of diverse N-substituted derivatives in disease-relevant cellular models to uncover novel mechanisms and targets beyond the current hypotheses.

By employing the rigorous validation workflows outlined herein, researchers can effectively translate the chemical promise of N-substituted thiomorpholine dioxides into clinically meaningful therapeutic candidates.

References

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

- Reddy, P. R., Reddy, G. M., Padmaja, A., Padmavathi, V., Kondaiah, P., & Krishna, N. S. (2014).

The Phenylpropanoic Acid Scaffold: A Privileged Motif in Drug Discovery - A Structure-Activity Relationship Guide

Introduction: The Versatility of the Phenylpropanoic Acid Core

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. Its inherent physicochemical properties, coupled with the vast potential for chemical modification, have rendered it a privileged motif in the design of molecules targeting a wide spectrum of biological processes. From the ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) to promising new therapies for metabolic disorders and cancer, the phenylpropanoic acid core has proven to be a remarkably versatile template for modulating protein function.

This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of phenylpropanoic acid analogs. We will delve into the critical structural features that govern their biological activity across various therapeutic areas, including inflammation, metabolic disease, oncology, and infectious diseases. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis and biological evaluation of these compounds, fostering a deeper understanding of the causality behind experimental design and empowering the rational design of next-generation therapeutics.

I. Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The most well-established therapeutic application of phenylpropanoic acid derivatives is in the management of pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes. Ibuprofen, naproxen, and ketoprofen are archetypal examples of this class, collectively known as "profens." These agents function by blocking the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

Core Structure-Activity Relationships for COX Inhibition

The anti-inflammatory activity of phenylpropanoic acid analogs is intricately linked to specific structural features:

-

The Propionic Acid Moiety: The carboxylic acid group is essential for activity, as it mimics the substrate, arachidonic acid, and forms a critical ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2.

-

The α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid chain is a hallmark of the profens and is crucial for their potent anti-inflammatory activity. This substitution also introduces a chiral center.

-

Stereochemistry: The (S)-enantiomer of profens is consistently the more biologically active isomer, possessing significantly greater inhibitory potency against COX enzymes than the (R)-enantiomer. The enzyme α-methylacyl-CoA racemase can, however, convert the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.

-

The Phenyl Ring: The phenyl ring serves as a scaffold for various substituents that modulate the potency and selectivity of COX inhibition. Lipophilic groups at the para-position generally enhance activity. For instance, the isobutyl group in ibuprofen and the methoxy-naphthyl group in naproxen contribute to their high potency.

Quantitative SAR of Phenylpropanoic Acid Analogs as COX Inhibitors

The following table summarizes the in vitro inhibitory activity of representative phenylpropanoic acid derivatives against COX-1 and COX-2.

| Compound | R Group (para-position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | Isobutyl | 0.62 | 2.91 | 4.7 |

| Naproxen | 6-Methoxy-2-naphthyl | 0.02 | 0.10 | 5.0 |

| Ketoprofen | 3-Benzoyl | - | - | - |

| Compound 6h | (Benzimidazol-2-yl)thiomethyl | 1.80 | 0.15 | 0.08 |

| Compound 6l | (5-Methoxybenzimidazol-2-yl)thiomethyl | 1.70 | 0.10 | 0.06 |

| Indomethacin Amide (19) | - | >80 | 0.04 | >2000 |

| Meclofenamate Amide (25) | - | - | 0.2 | - |

Note: Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-Epinephrine or Phenol (reducing co-substrate)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Enzyme Preparation: Dilute the COX-1 or COX-2 enzyme to the desired concentration in cold Assay Buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Heme solution

-

Enzyme solution

-

-

Inhibitor Incubation: Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor). Incubate at 37°C for 10-15 minutes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Detection: Measure the peroxidase activity of COX by monitoring the appearance of an oxidized product. For colorimetric assays, this can be the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. For fluorometric assays, a suitable probe is used. Alternatively, the production of prostaglandins like PGE2 can be quantified using LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

II. Antidiabetic Activity: Targeting G Protein-Coupled Receptor 40 (GPR40/FFA1)

Phenylpropanoic acid derivatives have emerged as potent and selective agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFA1), a G protein-coupled receptor highly expressed in pancreatic β-cells. Activation of GPR40 by long-chain free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.

Core Structure-Activity Relationships for GPR40 Agonism

The development of GPR40 agonists has revealed key SAR insights:

-

The Phenylpropanoic Acid Headgroup: Similar to COX inhibitors, the carboxylic acid is a critical pharmacophore, forming an ionic bond with arginine residues (Arg183 and Arg258) in the GPR40 binding pocket.

-

The Linker: A flexible linker, often an ether or a short alkyl chain, connects the phenylpropanoic acid headgroup to a distal lipophilic tail. The nature and length of this linker are crucial for optimal potency.

-

The Lipophilic Tail: A second aromatic or heteroaromatic ring system at the distal end of the molecule occupies a hydrophobic pocket in the receptor. Substitutions on this ring can significantly impact agonist activity and pharmacokinetic properties. Introducing polar functionalities can decrease lipophilicity and mitigate potential cytotoxicity.

GPR40 Signaling Pathway

Upon agonist binding, GPR40 can signal through multiple G protein-dependent pathways. The canonical pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for insulin granule exocytosis. Some synthetic agonists have been shown to also couple to Gαs, leading to an increase in cyclic AMP (cAMP), which can further enhance insulin secretion.

Caption: GPR40/FFA1 signaling pathway in pancreatic β-cells.

Quantitative SAR of Phenylpropanoic Acid Analogs as GPR40 Agonists

The following table presents the in vitro potency of various phenylpropanoic acid derivatives as GPR40 agonists.

| Compound | EC50 (nM) | Assay Type |

| TAK-875 | 13 | IP Accumulation |

| AM-1638 | 23 | IP Accumulation |

| AM-5262 | 16 | IP Accumulation |

| AMG 837 | - | - |

| Compound 8h | 58.6 | Luciferase Reporter |

| Compound 8i | 37.8 | Luciferase Reporter |

| Compound 8o | 9.4 | Luciferase Reporter |

| Tazarotenic Acid | 5.73 | Insulin Secretion |

| Bezafibrate | 14.2 | Insulin Secretion |

| Efaproxiral | 13.5 | Insulin Secretion |

Note: Lower EC50 values indicate greater agonist potency.

Experimental Protocol: GPR40 Functional Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonist activity of test compounds by measuring changes in intracellular calcium concentration in cells expressing GPR40.

Materials:

-

HEK293 cells stably expressing human GPR40

-

Cell culture medium and supplements

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compounds dissolved in DMSO

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture and Plating: Culture the GPR40-expressing HEK293 cells and seed them into the assay plates. Allow the cells to adhere and form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition and Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading. Inject the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The agonist-induced increase in intracellular calcium will result in an increase in fluorescence. Calculate the peak fluorescence response for each concentration. Determine the EC50 value by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

III. Anticancer Activity

Recent research has unveiled the promising potential of phenylpropanoic acid analogs as anticancer agents. Their mechanisms of action are diverse and can be independent of COX inhibition. These compounds have demonstrated antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.

Core Structure-Activity Relationships for Anticancer Activity

The SAR for anticancer activity is highly dependent on the specific analog and the cancer cell type. However, some general trends have been observed:

-

Heterocyclic Modifications: The incorporation of heterocyclic rings, such as thiazole and oxadiazole, into the phenylpropanoic acid scaffold has yielded compounds with potent antiproliferative effects.

-

Oxime and Hydrazone Moieties: The presence of oxime (-C=NOH) and carbohydrazide functionalities has been shown to significantly enhance cytotoxic activity in certain series of analogs.

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl rings can dramatically influence anticancer potency. For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a 2-furyl substituent on a hydrazone moiety resulted in promising activity against non-small cell lung cancer cells.

Mechanisms of Anticancer Action

The anticancer mechanisms of phenylpropanoic acid analogs are multifaceted and can include:

-

Induction of Apoptosis: Many active compounds trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Some analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

Inhibition of Signaling Pathways: Phenylpropanoic acid derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway.

-

Enzyme Inhibition: Beyond COX, some analogs have been found to inhibit other enzymes critical for cancer cell survival, such as sirtuin 2 (SIRT2) and epidermal growth factor receptor (EGFR).

Quantitative SAR of Phenylpropanoic Acid Analogs as Anticancer Agents

The following table provides examples of the in vitro anticancer activity of phenylpropanoic acid derivatives.

| Compound | Cell Line | IC50 (µM) |

| Compound 21 | A549 (Lung) | 5.42 |

| Compound 22 | A549 (Lung) | 2.47 |

| Compound 25 | A549 (Lung) | - |

| Compound 26 | A549 (Lung) | - |

| Compound 14 | CaCo-2 (Colon) | 4.2 |

| Compound 35 | CaCo-2 (Colon) | 9.8 |

| Compound 35 | HuH-7 (Liver) | 24 |

Note: Lower IC50 values indicate greater cytotoxic potency.

Experimental Protocol: Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to screen for the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

IV. Antimicrobial Activity

Phenylpropanoic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains. This highlights their potential as a scaffold for the development of novel antimicrobial agents.

Core Structure-Activity Relationships for Antimicrobial Activity

The structural features influencing the antimicrobial activity of these analogs are varied:

-

Halogenation: The presence of halogen atoms, particularly chlorine, on the phenyl ring has been shown to be important for antibacterial activity in some series of compounds.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles and benzimidazoles, can confer potent antimicrobial properties.

-

Hydrazone Linkages: Hydrazone-containing derivatives have exhibited broad-spectrum activity against both bacteria and fungi.

-

Free Carboxylic Acid: In some cases, the presence of a free carboxylic acid group is crucial for maximal antibacterial effect.

Quantitative SAR of Phenylpropanoic Acid Analogs as Antimicrobial Agents

The following table summarizes the minimum inhibitory concentrations (MIC) of selected phenylpropanoic acid derivatives against various microbial strains.

| Compound | Organism | MIC (µg/mL) |

| Compound 6d | S. aureus | - |

| Compound 6h | S. aureus | - |

| Compound 6l | S. aureus | - |

| Compound 14 | S. aureus (MRSA) | 1-8 |

| Compound 15 | S. aureus (MRSA) | 1-8 |

| Compound 16 | S. aureus (MRSA) | 1-8 |

| Compound 14 | E. faecalis (VRE) | 0.5-2 |

| Compound 15 | E. faecalis (VRE) | 0.5-2 |

| Compound 16 | E. faecalis (VRE) | 0.5-2 |

| Compound 14 | C. auris | 8-64 |

| Compound 15 | C. auris | 8-64 |

| Compound 16 | C. auris | 8-64 |

Note: Lower MIC values indicate greater antimicrobial potency.

V. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylpropanoic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. PPAR agonists have therapeutic applications in the treatment of dyslipidemia and type 2 diabetes.

Core Structure-Activity Relationships for PPAR Agonism

The SAR for PPAR agonism shares some similarities with that for GPR40 agonists:

-

Acidic Headgroup: The carboxylic acid moiety is essential for binding to the ligand-binding domain of PPARs.

-

α-Substitution: The nature of the substituent at the α-position of the propionic acid can influence both potency and selectivity for the different PPAR isoforms (α, δ, and γ).

-

Linker and Lipophilic Tail: The linker and the distal lipophilic group are critical for high-affinity binding and receptor activation. The shape and nature of these components determine the selectivity for the different PPAR subtypes.

PPAR Signaling Pathway

PPARs function as ligand-activated transcription factors. Upon binding to an agonist, the PPAR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, leads to the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Caption: A general synthetic route to phenylpropanoic acid analogs.

Experimental Protocol: Synthesis of Ibuprofen

This protocol describes a classic laboratory synthesis of ibuprofen from isobutylbenzene.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add isobutylbenzene.

-

Cool the mixture in an ice bath and slowly add acetyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and purify to obtain 4-isobutylacetophenone.

Step 2: Reduction of 4-Isobutylacetophenone

-

Dissolve 4-isobutylacetophenone in a suitable solvent (e.g., methanol).

-

Add sodium borohydride in portions and stir until the reaction is complete.

-

Quench the reaction, remove the solvent, and extract the product to obtain 1-(4-isobutylphenyl)ethanol.

Step 3: Conversion to the Alkyl Halide

-

Treat the alcohol with a halogenating agent (e.g., thionyl chloride or concentrated HCl) to yield 1-(4-isobutylphenyl)ethyl chloride.

Step 4: Grignard Reaction and Carboxylation

-

Prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous ether.

-

Bubble dry carbon dioxide gas through the Grignard solution.

-

Acidify the reaction mixture to protonate the carboxylate and yield ibuprofen.

-

Purify the final product by recrystallization.

VIII. Conclusion and Future Directions

The phenylpropanoic acid scaffold has undeniably earned its status as a privileged structure in drug discovery. Its adaptability has led to the development of a wide range of clinically successful drugs and promising investigational agents. The continued exploration of the SAR of phenylpropanoic acid analogs is a vibrant and fruitful area of research.

Future efforts in this field will likely focus on:

-

Designing Isoform-Selective Inhibitors and Agonists: Fine-tuning the structure of these analogs to achieve greater selectivity for specific enzyme isoforms (e.g., COX-2) or receptor subtypes (e.g., PPARs) will be key to developing safer and more efficacious drugs.

-

Developing Multi-Target Ligands: The inherent versatility of the scaffold lends itself to the design of single molecules that can modulate multiple targets, offering potential advantages in treating complex diseases.

-

Exploring Novel Therapeutic Areas: The emerging evidence for the neuroprotective and other activities of these compounds will undoubtedly spur further investigation into new therapeutic applications.

-

Leveraging Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to play a crucial role in the rational design and optimization of new phenylpropanoic acid-based drug candidates.

By integrating the principles of medicinal chemistry with modern drug discovery technologies, the full therapeutic potential of the phenylpropanoic acid scaffold is yet to be realized. This guide serves as a foundational resource to aid in this ongoing and exciting endeavor.

IX. References

-

Kasuga, J., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-8. [Link]

-

Michaux, J., et al. (2013). PPARs signaling and functions. ResearchGate. [Link]

-

Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PLoS ONE, 10(7), e0132892. [Link]

-

Yilmaz, I., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1166-1177. [Link]

-

Siracusa, R., et al. (2020). PPARs signaling and functions. ResearchGate. [Link]

-

Srivastava, A., & Singh, S. (2018). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy, 8(2), 1-8. [Link]

-

Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Chemistry Steps. [Link]

-

Sobańska, K., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(14), 5484. [Link]

-